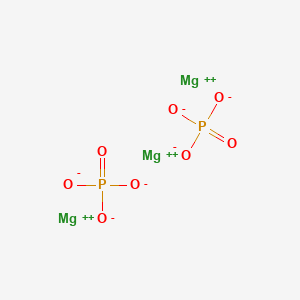
Magnesium phosphate
Vue d'ensemble
Description
Phosphate de magnésium est un terme général désignant les sels de magnésium et de phosphate, qui se présentent sous plusieurs formes et hydrates. Les formes les plus courantes comprennent le phosphate monomagnésien (Mg(H₂PO₄)₂), le phosphate dimagnésien (MgHPO₄) et le phosphate trimagnésien (Mg₃(PO₄)₂) . Ces composés jouent un rôle important dans divers processus biologiques et industriels, et sont souvent utilisés comme compléments alimentaires pour apporter du magnésium et du phosphore.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
-
Réaction du Magnésium avec l'Acide Phosphorique
Équation : 3Mg + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂
Conditions : Cette réaction implique la combinaison directe du magnésium métallique avec l'acide phosphorique.
-
Réaction de l'Hydroxyde de Magnésium avec l'Acide Phosphorique
Équation : 3Mg(OH)₂ + 2H₃PO₄ → Mg₃(PO₄)₂ + 6H₂O
Conditions : L'hydroxyde de magnésium réagit avec l'acide phosphorique pour former du phosphate de magnésium et de l'eau.
-
Réaction de l'Oxyde de Magnésium avec l'Acide Phosphorique
Équation : 3MgO + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂O
Conditions : L'oxyde de magnésium réagit avec l'acide phosphorique pour produire du phosphate de magnésium.
-
Réaction entre le Phosphate Trisodique et le Sulfate de Magnésium
Méthodes de Production Industrielle
La production industrielle de phosphate de magnésium implique souvent la réaction de sels de magnésium avec de l'acide phosphorique dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus peut inclure des étapes telles que la filtration, le séchage et la cristallisation pour obtenir la forme souhaitée de phosphate de magnésium .
Analyse Des Réactions Chimiques
Types de Réactions
-
Hydrolyse
Équation : Mg₃(PO₄)₂ + 6H₂O → 2H₃PO₄ + 3Mg(OH)₂
Conditions : Le phosphate de magnésium réagit avec l'eau pour former de l'acide phosphorique et de l'hydroxyde de magnésium.
-
Réaction avec l'Acide Chlorhydrique
Équation : Mg₃(PO₄)₂ + 6HCl → 3MgCl₂ + 2H₃PO₄
Conditions : Le phosphate de magnésium réagit avec l'acide chlorhydrique pour produire du chlorure de magnésium et de l'acide phosphorique.
Réactifs et Conditions Communs
Eau : Utilisée dans les réactions d'hydrolyse.
Acide Chlorhydrique : Utilisé dans les réactions acido-basiques pour former du chlorure de magnésium et de l'acide phosphorique.
Principaux Produits Formés
Acide Phosphorique (H₃PO₄) : Formé dans les réactions d'hydrolyse et acido-basiques.
Hydroxyde de Magnésium (Mg(OH)₂) : Formé pendant l'hydrolyse.
Chlorure de Magnésium (MgCl₂) : Formé lors de la réaction avec l'acide chlorhydrique.
Applications de la Recherche Scientifique
Le phosphate de magnésium a une large gamme d'applications dans la recherche scientifique :
-
Biomédecine
-
Applications Industrielles
-
Pharmaceutiques
Compléments Alimentaires : Utilisé pour fournir du magnésium et du phosphore dans les compléments alimentaires.
Mécanisme d'Action
Le phosphate de magnésium exerce ses effets principalement par son rôle de source d'ions magnésium et de phosphate. Le magnésium est un cofacteur pour plus de 300 enzymes et est impliqué dans divers processus physiologiques, notamment la production d'énergie, la synthèse des protéines et la fonction musculaire . Les ions phosphate sont essentiels à la formation de l'ATP, de l'ADN et de l'ARN .
Applications De Recherche Scientifique
Magnesium phosphate has a wide range of applications in scientific research:
-
Biomedicine
-
Industrial Applications
-
Pharmaceuticals
Dietary Supplements: Used to provide magnesium and phosphorus in nutritional supplements.
Mécanisme D'action
Magnesium phosphate exerts its effects primarily through its role as a source of magnesium and phosphate ions. Magnesium is a cofactor for over 300 enzymes and is involved in various physiological processes, including energy production, protein synthesis, and muscle function . Phosphate ions are essential for the formation of ATP, DNA, and RNA .
Comparaison Avec Des Composés Similaires
Composés Similaires
-
Sulfate de Magnésium (MgSO₄)
-
Citrate de Magnésium (Mg₃(C₆H₅O₇)₂)
-
Oxyde de Magnésium (MgO)
Unicité du Phosphate de Magnésium
Le phosphate de magnésium est unique en raison de sa combinaison d'ions magnésium et de phosphate, ce qui le rend particulièrement utile dans les applications nécessitant les deux éléments. Sa biocompatibilité et sa biodégradabilité en font un choix idéal pour les applications biomédicales, tandis que ses propriétés de prise rapide sont avantageuses dans les applications industrielles .
Propriétés
IUPAC Name |
trimagnesium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALZJMUIHGIMD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3(PO4)2, Mg3O8P2 | |
| Record name | Magnesium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-83-1 (Parent) | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872527 | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PLATES | |
CAS No. |
7757-87-1 | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium bis(orthophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1,184 °C | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)



![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)


